molecular formula C17H19N3O2 B6041642 N'-(2-hydroxy-3-methylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide

N'-(2-hydroxy-3-methylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide

Cat. No. B6041642
M. Wt: 297.35 g/mol
InChI Key: UACKNDOZPSOOJY-GRSHGNNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-hydroxy-3-methylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide, also known as HMBAA, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmaceutical applications. HMBAA is a hydrazide derivative that exhibits a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of N'-(2-hydroxy-3-methylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide is not fully understood. However, studies have suggested that the compound exerts its biological effects by inhibiting various enzymes and signaling pathways. N'-(2-hydroxy-3-methylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of inflammatory mediators. The compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that plays a vital role in DNA replication and repair. Furthermore, N'-(2-hydroxy-3-methylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has been found to inhibit the activity of protein kinase C (PKC), a signaling pathway that regulates various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects
N'-(2-hydroxy-3-methylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide exhibits various biochemical and physiological effects. The compound has been found to induce apoptosis, a programmed cell death mechanism, in cancer cells. N'-(2-hydroxy-3-methylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has also been shown to inhibit cell proliferation and induce cell cycle arrest in cancer cells. Additionally, the compound has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in vitro and in vivo. N'-(2-hydroxy-3-methylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has also been shown to reduce the expression of various pro-inflammatory genes, including COX-2 and inducible nitric oxide synthase (iNOS).

Advantages and Limitations for Lab Experiments

N'-(2-hydroxy-3-methylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has several advantages for lab experiments. The compound is relatively easy to synthesize, and its purity can be easily determined by thin-layer chromatography and melting point analysis. Additionally, N'-(2-hydroxy-3-methylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide exhibits a wide range of biological activities, making it a potential candidate for the development of novel therapeutics. However, the compound has some limitations in lab experiments. N'-(2-hydroxy-3-methylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide is relatively unstable and can degrade over time, making it difficult to store and transport. Furthermore, the compound has low solubility in water, which can limit its use in some experiments.

Future Directions

There are several future directions for the research on N'-(2-hydroxy-3-methylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide. One potential area of research is the development of novel N'-(2-hydroxy-3-methylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide derivatives with improved biological activity and pharmacokinetic properties. Another area of research is the investigation of the compound's mechanism of action, which could lead to the development of new drugs targeting specific signaling pathways and enzymes. Additionally, the use of N'-(2-hydroxy-3-methylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide in combination with other drugs could enhance its therapeutic potential and reduce the risk of drug resistance. Finally, the development of new methods for the synthesis and purification of N'-(2-hydroxy-3-methylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide could improve its availability and reduce its cost, making it more accessible for research and clinical applications.
Conclusion
In conclusion, N'-(2-hydroxy-3-methylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide is a chemical compound that exhibits a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The compound has potential applications in the pharmaceutical industry for the development of novel therapeutics. The synthesis of N'-(2-hydroxy-3-methylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide involves the reaction between 2-hydroxy-3-methylbenzaldehyde and 2-methylaniline in the presence of acetic anhydride and hydrazine hydrate. The mechanism of action of N'-(2-hydroxy-3-methylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide is not fully understood, but studies have suggested that the compound exerts its biological effects by inhibiting various enzymes and signaling pathways. N'-(2-hydroxy-3-methylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide exhibits various biochemical and physiological effects, including inducing apoptosis and inhibiting cell proliferation and the production of inflammatory mediators. N'-(2-hydroxy-3-methylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has several advantages for lab experiments, but also has some limitations. Finally, there are several future directions for the research on N'-(2-hydroxy-3-methylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide, including the development of novel derivatives, investigation of its mechanism of action, and the use of N'-(2-hydroxy-3-methylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide in combination with other drugs.

Synthesis Methods

The synthesis of N'-(2-hydroxy-3-methylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide involves the reaction between 2-hydroxy-3-methylbenzaldehyde and 2-methylaniline in the presence of acetic anhydride and hydrazine hydrate. The reaction yields N'-(2-hydroxy-3-methylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide as a yellow crystalline solid. The purity of the compound can be determined by thin-layer chromatography and melting point analysis.

Scientific Research Applications

N'-(2-hydroxy-3-methylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has been extensively studied for its potential applications in the pharmaceutical industry. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and bacterial infections. N'-(2-hydroxy-3-methylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has been found to exhibit antitumor activity against a wide range of cancer cell lines, including breast, prostate, and lung cancer. The compound has also been shown to possess potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N'-(2-hydroxy-3-methylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide has exhibited antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

N-[(Z)-(2-hydroxy-3-methylphenyl)methylideneamino]-2-(2-methylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-12-6-3-4-9-15(12)18-11-16(21)20-19-10-14-8-5-7-13(2)17(14)22/h3-10,18,22H,11H2,1-2H3,(H,20,21)/b19-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACKNDOZPSOOJY-GRSHGNNSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C=NNC(=O)CNC2=CC=CC=C2C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)/C=N\NC(=O)CNC2=CC=CC=C2C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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